![molecular formula C11H15BrN2 B1356688 N-((5-bromopyridin-3-yl)methyl)cyclopentanamine CAS No. 1183060-02-7](/img/structure/B1356688.png)
N-((5-bromopyridin-3-yl)methyl)cyclopentanamine
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Description
“N-((5-bromopyridin-3-yl)methyl)cyclopentanamine” is a chemical compound . It has a molecular formula of C11H15BrN2 and a molar mass of 255 .
Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)cyclopentanamine” consists of a cyclopentanamine group attached to a 5-bromopyridin-3-yl group via a methylene bridge . The bromine atom on the pyridine ring makes the compound potentially reactive.Physical And Chemical Properties Analysis
“N-((5-bromopyridin-3-yl)methyl)cyclopentanamine” is a solid at room temperature . It has a boiling point of approximately 340.7±27.0 °C .Scientific Research Applications
PET Tracer Development
N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, a compound related to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine, has been developed as a PET ligand for the NR2B binding site of the NMDA receptor. This development is significant in the study of neurodegenerative disorders like Alzheimer's disease, as it allows for the assessment of N-methyl-D-aspartate receptor (NMDAr) bio-availability in vivo (Christiaans et al., 2014).
Synthesis and Structural Characterization
The synthesis and structural characterization of complexes containing N,N-chelating ligands, similar to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine, have been explored. These complexes have applications in catalysis and material science. For instance, the synthesis of [LnMCl2] complexes with N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine and its derivatives showed promising results in catalytic activity and molecular structure studies (Shin et al., 2016).
Antimicrobial and Cytotoxic Activity
Compounds similar to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies are crucial for the development of new drugs and understanding their interaction with biological systems. For example, a series of azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities, displayed significant antibacterial and cytotoxic activities (Noolvi et al., 2014).
Advanced Material Synthesis
Compounds structurally related to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine have been used in the synthesis of advanced materials, such as functional polymers. For instance, the bromine chain ends of polystyrene were transformed into various functional end groups using a two-step pathway involving a compound similar to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine (Lutz et al., 2005).
Biological Activity Screening
Novel compounds related to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine have been synthesized and screened for various biological activities. These studies are essential for discovering new bioactive compounds and understanding their potential therapeutic applications. For instance, the synthesis and biological evaluation of novel azetidine derivatives displayed acceptable antibacterial and antifungal activities (Rao et al., 2013).
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-5-9(6-13-8-10)7-14-11-3-1-2-4-11/h5-6,8,11,14H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRSKSQNZLWZHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591063 |
Source
|
Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)cyclopentanamine | |
CAS RN |
1183060-02-7 |
Source
|
Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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